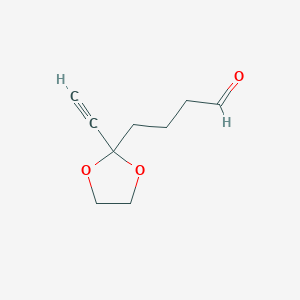
4-(2-Ethynyl-1,3-dioxolan-2-YL)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal is an organic compound with a unique structure that includes both an ethynyl group and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethynyl-1,3-dioxolan-2-yl)butanal typically involves the reaction of a suitable aldehyde with an ethynyl-containing reagent in the presence of a catalyst. One common method involves the use of a palladium-catalyzed coupling reaction, where the aldehyde is reacted with an ethynyl-containing compound under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or copper are frequently employed in substitution reactions involving the ethynyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(2-ethynyl-1,3-dioxolan-2-yl)butanal involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, forming new bonds and modifying the structure of target molecules. The dioxolane ring provides stability and can influence the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dioxolan-2-yl)butanal: This compound lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal:
Uniqueness
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal is unique due to the presence of both an ethynyl group and a dioxolane ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
113281-25-7 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-(2-ethynyl-1,3-dioxolan-2-yl)butanal |
InChI |
InChI=1S/C9H12O3/c1-2-9(5-3-4-6-10)11-7-8-12-9/h1,6H,3-5,7-8H2 |
Clave InChI |
BOPKPKMYKRSADW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(OCCO1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


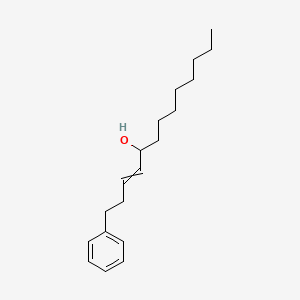
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
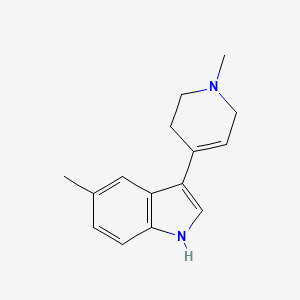

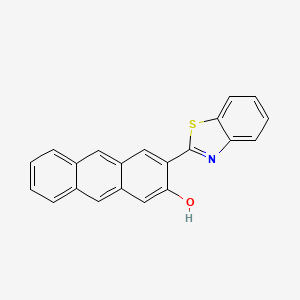
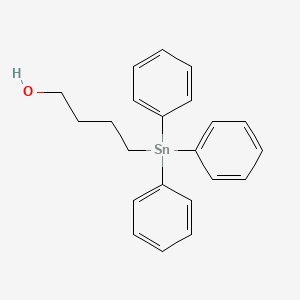
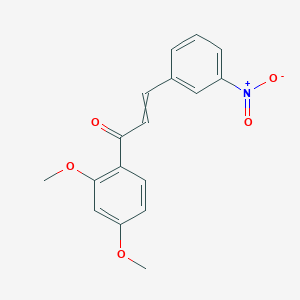
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
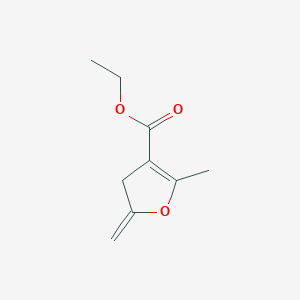
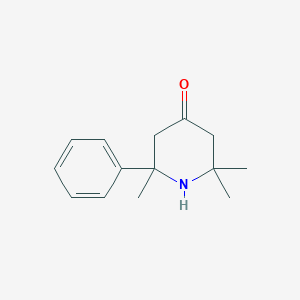
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

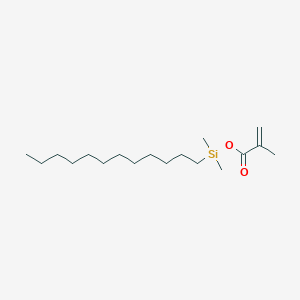
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
